Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF
Description
Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF is a synthetic somatostatin (SRIF) analogue designed to achieve high selectivity and potency for somatostatin receptor subtype 1 (sst₁). Derived from the parent peptide des-AA1,2,5-SRIF, this compound incorporates strategic modifications:
- D-Nal8: A D-configured 3-(2-naphthyl)-alanine substitution at position 8 enhances aromatic interactions within the sst₁ binding pocket.
- Nα-methylation (NαMe): Introduced to improve metabolic stability and reduce conformational flexibility .
- IAmp9: 4-(N-isopropyl)-aminomethylphenylalanine at position 9 provides steric bulk and aromaticity, critical for sst₁ selectivity by fitting into its larger binding pocket while excluding binding to sst₂,₃,₄,₅ receptors .
This analogue exhibits nanomolar affinity for sst₁ (IC₅₀: ~0.5 nM) with >100-fold selectivity over other sst subtypes, making it a valuable tool for studying sst₁-specific pathways in endocrine regulation and cancer .
Properties
Molecular Formula |
C77H99N13O15S2 |
|---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-23-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)38-59-70(97)88-65(46(3)92)74(101)84-60(37-49-21-11-7-12-22-49)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)85-61(39-50-23-13-8-14-24-50)76(103)90(5)64(73(100)83-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,100)(H,84,101)(H,85,96)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
QWPPERHSUFQZTH-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)C)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps are as follows:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating endocrine disorders, cancer, and neurological conditions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF involves binding to somatostatin receptors, particularly somatostatin receptor type 2. This binding inhibits the release of various hormones and neurotransmitters by activating G-protein-coupled receptor pathways. The compound’s effects include the inhibition of adenylyl cyclase, stimulation of phosphotyrosine phosphatase, and regulation of ion exchangers .
Comparison with Similar Compounds
Comparison with Similar SRIF Analogues
Table 1: Key Structural Features and Receptor Selectivity Profiles
Key Findings from Comparative Studies
Receptor Selectivity :
- Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF achieves superior sst₁ selectivity (>100-fold) compared to CH-275 (30-fold) due to the synergistic effects of D-Nal8 and IAmp7. These modifications optimize steric and aromatic interactions in the sst₁ pocket while destabilizing binding to smaller pockets in sst₂-₅ .
- In contrast, octreotide and BIM-23027 exhibit strong sst₂ selectivity, reflecting their smaller cyclic structures optimized for sst₂’s compact binding site .
Metabolic Stability: Nα-methylation in Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF reduces peptide bond hydrolysis, extending its half-life compared to non-methylated analogues like CH-275 . Linear peptides (e.g., CGP-23996) show rapid degradation in serum, limiting therapeutic utility .
Functional Activity: Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF acts as a full agonist at sst₁, inhibiting cAMP production in sst₁-transfected cells (EC₅₀: 0.7 nM) . CH-275, while potent, exhibits partial agonism at sst₁ and weaker inhibition of adenylyl cyclase (EC₅₀: 2.1 nM) .
Therapeutic Potential: Des-AA1,2,5-[(NαMe)D-Nal8,IAmp9]SRIF’s sst₁ selectivity makes it a candidate for sst₁-overexpressing tumors (e.g., pancreatic neuroendocrine tumors) . Octreotide and BIM-23027 are clinically restricted to sst₂-mediated conditions due to their receptor bias .
Mechanistic Insights from Structural Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
